molecular formula C21H25N5O5 B2854388 N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-84-5

N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2854388
CAS RN: 1021133-84-5
M. Wt: 427.461
InChI Key: KONAPYVTRJYWJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with the various functional groups attached at the specified positions. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the nitrogen positions .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures related to N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide have been synthesized and evaluated for their biological activities. For example, pyrimidine and pyrazolopyrimidine derivatives have shown promising anticancer and anti-inflammatory properties due to their cyclooxygenase inhibition, showcasing their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, pyrido[2,3-d]pyrimidines derivatives have exhibited significant antifungal activities, further emphasizing the versatility of pyrimidine-based compounds in addressing diverse biological targets (Hanafy, 2011).

Antimicrobial and Antifungal Applications

The development of new heterocyclic compounds incorporating pyrimidine moieties has led to the discovery of molecules with potent antimicrobial and antifungal activities. These findings are crucial for developing new treatments for infections resistant to current antimicrobials (Hossan et al., 2012). The synthesis of novel pyrazolopyrimidines derivatives, for instance, has demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential as dual-functional therapeutic agents (Rahmouni et al., 2016).

Materials Science and Polymer Development

In materials science, the incorporation of pyrimidine-based compounds into polymers has been explored to develop new materials with enhanced properties. For instance, the synthesis of novel polyamides with pendent aromatic units derived from pyrimidine has shown potential in creating materials with desirable thermal and electrochromic properties, indicating the broad applicability of these compounds beyond pharmaceuticals (Chang & Liou, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrimidine derivatives are used as antiviral or anticancer drugs, and their mechanisms of action involve interfering with DNA synthesis .

Safety and Hazards

The safety and hazards associated with a compound also depend on its structure. Some pyrimidine derivatives are relatively safe, while others can be toxic or carcinogenic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-13(27)22-14-7-5-8-15(11-14)23-18(28)17-12-16-19(26(17)9-6-10-31-4)24(2)21(30)25(3)20(16)29/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONAPYVTRJYWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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